Octanenitrile (CAS 124-12-9) is a mid-chain aliphatic nitrile characterized by its low water solubility, high boiling point (198-200 °C), and moderate dielectric constant (13.9 at 25 °C)[1]. In industrial and laboratory settings, it serves as a critical hydrophobic solvent, a non-hydrogen-bonding phase modifier in metal extraction processes, and a primary precursor for octylamine and octanoic acid derivatives [2]. Unlike lower homologs such as acetonitrile, octanenitrile offers extremely low volatility and distinct outer-sphere solvation properties, making it highly valuable for biphasic biocatalysis and specialized dielectric environments where high hydrodynamic drag is required [1][2].
Substituting octanenitrile with shorter-chain nitriles (e.g., acetonitrile or hexanenitrile) or longer-chain analogs (e.g., decanenitrile) fundamentally alters phase behavior, volatility, and catalytic selectivity [1][2]. Shorter nitriles are highly polar, often water-miscible, and volatile, rendering them unsuitable for high-density biphasic biocatalysis or as non-coordinating hydrophobic phase modifiers in solvent extraction [1]. Conversely, longer-chain nitriles like decanenitrile exhibit higher viscosities and distinct condensation kinetics during hydrogenation, often leading to increased yields of unwanted secondary and tertiary amines rather than the desired primary amine [2]. Consequently, octanenitrile provides a specific balance of liquidity, hydrophobicity, and controlled reactivity that cannot be replicated by adjacent homologs.
In enzymatic syntheses using whole-cell biocatalysts, octanenitrile demonstrates exceptional phase-separation properties that enable extreme substrate loadings [1]. Research shows that octanenitrile can be synthesized at a substrate loading of up to 1.4 kg/L with an 86% yield in aqueous media [1]. In contrast, the shorter-chain hexanenitrile achieved less than 10% conversion under identical microscale conditions (1 M concentration, 0.5 mL scale) due to volatility and phase-toxicity issues [1].
| Evidence Dimension | Biocatalytic conversion at high substrate loading (1 M, 0.5 mL scale) |
| Target Compound Data | Octanenitrile: ~90% conversion (scalable to 1.4 kg/L loading with 86% yield) |
| Comparator Or Baseline | Hexanenitrile (C6 analog): <10% conversion |
| Quantified Difference | Greater than 9-fold increase in microscale conversion and successful macro-scale phase separation. |
| Conditions | Whole-cell aldoxime dehydratase (OxdB) in aqueous buffer (PPB, pH 7.0) at 30 °C. |
Ensures maximum volumetric productivity and simplified downstream phase separation for industrial biocatalytic manufacturing.
Octanenitrile serves as a highly selective mid-chain benchmark for primary amine synthesis [1]. When subjected to homogeneous hydrogenation using a base-metal manganese catalyst, octanenitrile achieves >99% conversion to octan-1-amine with less than 1% formation of secondary or tertiary amines [1]. By contrast, the reduction of longer-chain analogs like decanenitrile using standard heterogeneous catalysts (e.g., Pd/C) predominantly yields unwanted secondary and tertiary amines due to competing condensation pathways [1].
| Evidence Dimension | Selectivity for primary amine vs. secondary/tertiary amines |
| Target Compound Data | Octanenitrile (Mn-catalyzed): >99% primary amine, <1% side products |
| Comparator Or Baseline | Decanenitrile (Pd/C catalyzed): Predominantly secondary/tertiary amines |
| Quantified Difference | Near-total suppression of condensation side-reactions with the C8 nitrile under optimized conditions. |
| Conditions | 100 °C, 50 bar H2, 2 mol% Mn catalyst in toluene (for octanenitrile). |
Critical for procuring a reliable, high-yield precursor for primary surfactants where secondary/tertiary amine impurities are unacceptable.
As a solvent, octanenitrile provides a highly specific dielectric and viscous environment compared to common nitrile solvents [1]. Time-resolved fluorescence anisotropy studies using 7-DAB-one reveal that the rotational reorientation time in octanenitrile is significantly prolonged due to its higher viscosity and distinct outer-sphere interactions [1]. The rotational lifetime in octanenitrile ranges from 193.21 to 320.36 ps, compared to just 39.70 to 66.72 ps in acetonitrile [1].
| Evidence Dimension | Rotational reorientation time (τr) at room temperature |
| Target Compound Data | Octanenitrile: 193.21 - 320.36 ps |
| Comparator Or Baseline | Acetonitrile: 39.70 - 66.72 ps |
| Quantified Difference | 1.9 to 2.6 times higher rotational reorientation time in the C8 nitrile. |
| Conditions | Steady-state anisotropy and picosecond time decay of 7-DAB-one probe at room temperature. |
Validates octanenitrile as an essential high-viscosity, moderate-dielectric solvent for tuning molecular rotor dynamics and studying non-polar solvation friction.
In the solvent extraction of lanthanides using TODGA, phase modifiers are required to prevent third-phase formation [1]. Octanenitrile functions as a strictly non-hydrogen-bonding phase modifier [1]. Unlike long-chain alcohols (e.g., octanol) which can enhance extraction via outer-sphere hydrogen bonding, the addition of octanenitrile strictly hinders extraction by altering the bulk dielectric properties (ε = 13.9) without participating in H-bond donation[1].
| Evidence Dimension | Mechanism of extraction modification (TODGA system) |
| Target Compound Data | Octanenitrile: Hinders extraction (purely dielectric outer-sphere effect) |
| Comparator Or Baseline | Octanol: Alters/enhances extraction via outer-sphere hydrogen bonding |
| Quantified Difference | Divergent extraction efficiency trends based on the presence vs. absence of H-bond donor capabilities. |
| Conditions | 0.20 M TODGA in aliphatic diluent contacted with 1 M to 3 M HNO3/HCl containing Eu(III). |
Allows hydrometallurgists to precisely isolate dielectric solvent effects from hydrogen-bonding effects when designing advanced nuclear or rare-earth extraction processes.
Ideal for scaling up enzymatic nitrile synthesis or hydration reactions where high volumetric productivity (up to 1.4 kg/L) and easy biphasic separation are required, outperforming volatile short-chain nitriles [1].
The standard mid-chain aliphatic nitrile for evaluating novel base-metal (e.g., Mn, Fe) catalysts, ensuring precise quantification of primary vs. secondary amine selectivity [2].
Used as a viscous, moderate-polarity solvent to study rotational diffusion, dielectric friction, and molecular rotor behavior where acetonitrile provides insufficient hydrodynamic drag [3].
Procured as a non-hydrogen-bonding phase modifier to study outer-sphere coordination and prevent third-phase formation in actinide/lanthanide solvent extraction systems [4].
Irritant;Environmental Hazard